molecular formula C24H24N2O3 B11414264 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11414264
M. Wt: 388.5 g/mol
InChI Key: NHSZOZQHYUNHFX-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a dimethylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the dimethylamino group through nucleophilic substitution. The furan ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H24N2O3/c1-17-21-8-4-5-9-22(21)29-23(17)24(27)26(16-20-7-6-14-28-20)15-18-10-12-19(13-11-18)25(2)3/h4-14H,15-16H2,1-3H3

InChI Key

NHSZOZQHYUNHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4

Origin of Product

United States

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